molecular formula C9H4BrFN2O2 B14124297 6-Bromo-8-fluorocinnoline-3-carboxylic acid

6-Bromo-8-fluorocinnoline-3-carboxylic acid

Cat. No.: B14124297
M. Wt: 271.04 g/mol
InChI Key: KJFRJEVGRICVSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-8-fluorocinnoline-3-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C9H4BrFN2O2. It is a derivative of cinnoline, a nitrogen-containing bicyclic compound. The presence of bromine and fluorine atoms in its structure makes it a compound of interest in various chemical and pharmaceutical research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-fluorocinnoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and fluorination of cinnoline derivatives. The reaction conditions often include the use of bromine and fluorine sources under controlled temperatures and solvents to ensure selective substitution at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-fluorocinnoline-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cinnoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

6-Bromo-8-fluorocinnoline-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-8-fluorocinnoline-3-carboxylic acid involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its binding affinity to certain enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in inhibiting key enzymes involved in disease progression .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-8-fluoroquinoline-3-carboxylic acid
  • 8-Fluoroquinoline-3-carboxylic acid
  • 4-Bromo-6-fluoroquinoline-3-carboxylic acid ethyl ester

Uniqueness

6-Bromo-8-fluorocinnoline-3-carboxylic acid is unique due to its specific substitution pattern on the cinnoline ring. This unique structure imparts distinct chemical and biological properties compared to other similar compounds. Its dual halogenation (bromine and fluorine) enhances its reactivity and potential for diverse applications in research and industry .

Biological Activity

6-Bromo-8-fluorocinnoline-3-carboxylic acid is a heterocyclic compound with significant potential in pharmacological applications. Its unique structure, characterized by the presence of both bromine and fluorine atoms, enhances its biological activity. This article reviews the compound's biological properties, including its antimicrobial and anticancer activities, as well as its mechanisms of action and potential therapeutic applications.

  • Molecular Formula : C9H4BrFN2O2
  • Molecular Weight : 271.04 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : C1=C2C=C(N=NC2=C(C=C1Br)F)C(=O)O

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The compound's ability to disrupt bacterial cell membranes could be a contributing factor to its antimicrobial efficacy .

Anticancer Properties

The compound has been investigated for its anticancer potential, particularly in the context of inhibiting cancer cell proliferation and inducing apoptosis. Studies have demonstrated that this compound can effectively inhibit the growth of cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby affecting cellular functions.
  • Receptor Interaction : It has shown potential in binding to G protein-coupled receptors (GPCRs), which play a significant role in various physiological processes .

Study on Anticancer Activity

A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value determined to be approximately 20 µM. Flow cytometry analysis revealed that treatment with the compound led to significant apoptosis, evidenced by increased Annexin V staining .

Study on Antimicrobial Efficacy

Another study assessed the antimicrobial activity of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 15 µg/mL for S. aureus, indicating strong antibacterial properties .

Comparative Analysis

In comparison with similar compounds such as 6-Bromo-8-fluoroquinoline derivatives, this compound exhibits enhanced biological activity due to its unique structural features, including dual halogenation which contributes to its reactivity and binding affinity .

Compound NameAntimicrobial ActivityAnticancer ActivityIC50 (µM)
This compoundYesYes~20
6-Bromo-8-fluoroquinolineModerateModerate~50
8-FluoroquinolineLowLow>100

Properties

Molecular Formula

C9H4BrFN2O2

Molecular Weight

271.04 g/mol

IUPAC Name

6-bromo-8-fluorocinnoline-3-carboxylic acid

InChI

InChI=1S/C9H4BrFN2O2/c10-5-1-4-2-7(9(14)15)12-13-8(4)6(11)3-5/h1-3H,(H,14,15)

InChI Key

KJFRJEVGRICVSQ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(N=NC2=C(C=C1Br)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.